Superior Oxidative Stability of 9M5 Compared to Dimethyl Furan Fatty Acids and Tocopherols in Enriched Fish Oil
In a study of ω-3 PUFA-enriched fish oil, the monomethyl furan fatty acid 9M5 demonstrated significantly greater oxidative stability than dimethyl furan fatty acids (e.g., 9D5, 11D5) and tocopherols [1]. This superior stability translates to prolonged protective effects against lipid oxidation. While the study provided qualitative degradation rates, it established a clear class-level hierarchy of stability where 9M5 (monomethyl) is more resilient than its dimethyl analogs and tocopherols during oxidation.
| Evidence Dimension | Oxidative Degradation Rate |
|---|---|
| Target Compound Data | Slower degradation rate (qualitative observation) |
| Comparator Or Baseline | Dimethyl furan fatty acids (9D5, 11D5) and tocopherols |
| Quantified Difference | Dimethyl furan fatty acids degraded faster than monomethyl 9M5, and also faster than tocopherols. The addition of 9M5 slowed the degradation of other furan fatty acids and tocopherols [1]. |
| Conditions | Enriched ω-3 fish oil under oxidative conditions (study duration: 14-21 days) [1] |
Why This Matters
For applications requiring sustained antioxidant protection in lipid-rich systems, 9M5 offers a stability advantage over less stable dimethyl furan fatty acids and tocopherols, potentially reducing the need for frequent replenishment.
- [1] Buscato, M. H. M., Müller, F., Vetter, W., Weiss, J., & Salminen, H. (2020). Furan fatty acids in enriched ω-3 fish oil: Oxidation kinetics with and without added monomethyl furan fatty acid as potential natural antioxidant. Food Chemistry, 327, 127087. View Source
